molecular formula C₁₆H₁₅N₅O₆S₂ B1145676 O-Acetyl Cefdinir CAS No. 127770-93-8

O-Acetyl Cefdinir

Numéro de catalogue B1145676
Numéro CAS: 127770-93-8
Poids moléculaire: 437.45
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cefdinir is a broad-spectrum third-generation cephalosporin antibiotic, primarily used for treating community-acquired infections. Its effectiveness stems from its stability against plasmid-mediated β-lactamases, which are common resistance mechanisms in pathogenic bacteria. The compound exhibits notable activity against key respiratory tract pathogens, making it a valuable therapeutic agent (Perry & Scott, 2012).

Synthesis Analysis

The synthesis of Cefdinir involves complex chemical pathways, including the protection of hydroxyl groups and green chemistry approaches to minimize waste. Notably, the use of green solvents and recycling of side products has been explored to enhance the eco-friendly aspect of Cefdinir's production (Zhong Wei-hui, 2013). An alternative synthesis method has been proposed, offering improved yields by avoiding diketene in the synthesis process (Maritza González et al., 2003).

Molecular Structure Analysis

The molecular structure of Cefdinir and its related compounds have been extensively studied, revealing insights into its complex chemistry and the identification of contaminants during the drug's bulk production. These studies are crucial for understanding the drug's pharmacological effects and ensuring its purity and efficacy (K. V. P. Rao et al., 2006).

Chemical Reactions and Properties

Cefdinir's chemical properties, particularly its reactivity and stability, have been the subject of detailed investigations. These studies have helped in identifying optimal conditions for its synthesis and storage, ensuring the drug's effectiveness upon administration (Kessiba et al., 2011).

Physical Properties Analysis

The physical properties of Cefdinir, such as its solubility, have been enhanced through the development of nanosuspensions. This advancement significantly improves its oral bioavailability, making the drug more effective at lower doses (K. Sawant et al., 2016).

Chemical Properties Analysis

The chemical properties of Cefdinir, including its interaction with metals and its behavior under different chemical conditions, have been explored to understand its mechanism of action and potential side reactions. These studies provide insights into the drug's stability and reactivity, which are essential for its therapeutic use (S. Deguchi et al., 1996).

Applications De Recherche Scientifique

Antimicrobial Efficacy

Cefdinir has demonstrated good in vitro activity against many pathogens commonly causative in community-acquired infections, including respiratory tract and skin infections. Its efficacy extends to a wide range of mild-to-moderate infections, showcasing good coverage against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae (Perry & Scott, 2004). Cefdinir is stable to hydrolysis by commonly occurring plasmid-mediated beta-lactamases, retaining good activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis.

Pharmacokinetics and Drug Delivery Systems

The pharmacokinetics of Cefdinir allows for once- or twice-daily administration, with the drug distributing into various tissues and fluids effectively. Recent studies have focused on enhancing its dissolution rate and bioavailability through innovative drug delivery systems. For example, loading Cefdinir onto mesoporous silica has been shown to enhance drug dissolution and maintain the physical stability of its amorphous form, offering a promising method to improve its therapeutic efficacy (Raghad Al Nuss & H. E. Zein, 2021).

Novel Applications

Cefdinir's role extends beyond traditional antibacterial use, exploring its potential in treating pediatric neuropsychiatric disorders. A pilot randomized trial investigated the safety and efficacy of Cefdinir in reducing obsessive-compulsive and/or tic severity in children with new-onset symptoms, revealing notable, albeit nonstatistically significant, improvements in tic symptoms compared to a placebo group (Murphy et al., 2015). This indicates a potential neuroprotective aspect of beta-lactam antibiotics beyond their antimicrobial properties.

Mécanisme D'action

Target of Action

O-Acetyl Cefdinir, a derivative of the antibiotic Cefdinir , primarily targets bacterial cells, specifically their cell wall synthesis machinery . The primary targets are the penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

this compound operates by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This interference in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Pharmacokinetics

Cefdinir is orally administered, and its bioavailability ranges from 16% to 21%, which is dose-dependent . It has a protein binding capacity of 60% to 70%, and its elimination half-life is approximately 1.7 ± 0.6 hours . The drug is negligibly metabolized and is primarily excreted in the urine .

Result of Action

The primary result of this compound’s action is the death of bacterial cells due to cell lysis. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell death . This results in the effective treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria to resist β-lactam antibiotics, can affect the drug’s efficacy . Other factors such as pH, temperature, and the presence of other interacting substances can also potentially influence the action of this compound .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of O-Acetyl Cefdinir involves the acetylation of Cefdinir, which is a third-generation cephalosporin antibiotic. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions for several hours to ensure complete acetylation of the Cefdinir molecule.", "Starting Materials": [ "Cefdinir", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Step 1: Dissolve Cefdinir in pyridine or triethylamine and add acetic anhydride dropwise with stirring.", "Step 2: Heat the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture and add water to quench the reaction.", "Step 4: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

Numéro CAS

127770-93-8

Formule moléculaire

C₁₆H₁₅N₅O₆S₂

Poids moléculaire

437.45

Synonymes

(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.